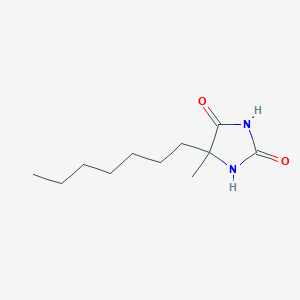

5-Heptyl-5-methylimidazolidine-2,4-dione

Description

Properties

CAS No. |

5472-89-9 |

|---|---|

Molecular Formula |

C11H20N2O2 |

Molecular Weight |

212.29 g/mol |

IUPAC Name |

5-heptyl-5-methylimidazolidine-2,4-dione |

InChI |

InChI=1S/C11H20N2O2/c1-3-4-5-6-7-8-11(2)9(14)12-10(15)13-11/h3-8H2,1-2H3,(H2,12,13,14,15) |

InChI Key |

YKUGAPPICXMOIM-UHFFFAOYSA-N |

SMILES |

CCCCCCCC1(C(=O)NC(=O)N1)C |

Canonical SMILES |

CCCCCCCC1(C(=O)NC(=O)N1)C |

Origin of Product |

United States |

Foundational & Exploratory

literature review of 5-alkyl-5-methylhydantoin compounds

An In-Depth Technical Guide to 5-Alkyl-5-Methylhydantoin Compounds: Synthesis, Biological Activity, and Therapeutic Potential

Authored by a Senior Application Scientist

Abstract

The hydantoin scaffold, a five-membered imidazolidine-2,4-dione ring, represents a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Among its many derivatives, 5,5-disubstituted hydantoins, particularly the 5-alkyl-5-methyl series, have garnered significant interest due to their diverse and potent biological activities. This technical guide provides a comprehensive review of 5-alkyl-5-methylhydantoin compounds, intended for researchers, scientists, and professionals in drug development. We will explore the primary synthetic methodologies, delve into the critical structure-activity relationships (SAR) that govern their function, and detail their applications as anticonvulsant, anticancer, and antimicrobial agents. This guide explains the causality behind experimental choices, provides detailed protocols for synthesis and analysis, and is grounded in authoritative, verifiable references to ensure scientific integrity.

Introduction: The Significance of the Hydantoin Scaffold

The hydantoin nucleus is a versatile heterocyclic scaffold found in several clinically important medicines, such as the antiepileptic drug Phenytoin (5,5-diphenylhydantoin) and the antiandrogen Nilutamide.[2][3] The structural rigidity of the ring, combined with the potential for diverse substitutions at the N-1, N-3, and C-5 positions, allows for fine-tuning of its physicochemical and pharmacological properties.[4][5] The C-5 position is particularly critical; disubstitution at this carbon prevents enolization and racemization, creating a stable stereocenter that can profoundly influence biological activity. The 5-alkyl-5-methyl substitution pattern is a key area of investigation, offering a balance of lipophilicity and steric bulk that has proven effective in modulating various biological targets.

Synthesis of 5-Alkyl-5-Methylhydantoin Compounds

The construction of the 5,5-disubstituted hydantoin ring is most commonly achieved through multicomponent reactions, which offer efficiency and atom economy. The Bucherer-Bergs reaction stands as the most convenient and widely used method.[6][7]

The Bucherer-Bergs Reaction

This one-pot, multicomponent reaction synthesizes 5,5-disubstituted hydantoins by heating a ketone or aldehyde with potassium cyanide (or sodium cyanide) and ammonium carbonate in a suitable solvent like aqueous ethanol.[7] The reaction proceeds through the formation of an aminonitrile intermediate, which then undergoes cyclization to form the hydantoin ring.[8]

Causality in Experimental Design:

-

Starting Material: The choice of the starting ketone (an alkyl methyl ketone in this case) directly dictates the final substituents at the C-5 position. This provides a straightforward and predictable route to the desired 5-alkyl-5-methylhydantoin.

-

Reagents: Ammonium carbonate serves as a convenient in-situ source of both ammonia (NH₃) and carbon dioxide (CO₂), which are essential for the formation of the aminonitrile and the subsequent cyclization into the hydantoin ring, respectively.[9]

-

Solvent: A mixture of ethanol and water is typically used to ensure the solubility of both the organic ketone and the inorganic salts (KCN, (NH₄)₂CO₃).

-

Temperature: Heating (typically 60-70°C) is required to drive the reaction to completion in a reasonable timeframe.[7]

The general workflow for this synthesis is depicted below.

Caption: Generalized workflow for the Bucherer-Bergs synthesis of 5-alkyl-5-methylhydantoins.

Modified Bucherer-Bergs for Increased Diversity

Biological Activities and Structure-Activity Relationships (SAR)

The substituents at the C-5 position play a pivotal role in determining the biological activity of hydantoin compounds. The size, shape, and electronics of the alkyl group in 5-alkyl-5-methylhydantoins are critical for receptor binding and downstream effects.

Anticonvulsant Activity

Hydantoins are a well-established class of anticonvulsants, with their primary mechanism involving the modulation of voltage-gated sodium channels in neurons.[10]

-

SAR Insights: For potent anticonvulsant activity, a lipophilic group at the C-5 position is often required.[11] While phenytoin has two phenyl groups, the presence of at least one aromatic or bulky alkyl group is a common feature in active compounds. The 5-methyl group often serves to optimize the steric profile for binding within the channel. In a study on Smoothened receptor antagonists, which shares the hydantoin core, the (S)-5-methyl group was found to be crucial for activity.[12] Changing the methyl to an ethyl group suppressed activity fivefold, and a larger isopropyl group led to a complete loss of activity, demonstrating the high sensitivity of the binding pocket to the size of this substituent.[12]

Anticancer Activity

Hydantoin derivatives exhibit significant potential as anticancer agents by targeting various mechanisms, including the inhibition of receptor tyrosine kinases (e.g., EGFR), PI3K, and the induction of apoptosis.[13][14][15]

-

SAR Insights: The antiproliferative activity is highly dependent on the nature of the C-5 and N-3 substituents. In a series of 3,5-disubstituted hydantoins tested against MCF7 (breast), HepG2 (liver), and A2780 (ovarian) cancer cell lines, the specific combination of substituents determined the potency and selectivity.[4] For example, one compound showed potent activity against MCF7 cells with an IC₅₀ of 4.5 µmol/L.[4] Another study found that a benzyl group at the N-3 position of 5,5-diphenylhydantoin conferred significant antiproliferative activity against human colon carcinoma cells (HCT-116).[16] This suggests that for 5-alkyl-5-methylhydantoins, further modification at the N-3 position with groups like benzyl could be a promising strategy to enhance anticancer efficacy.

Antimicrobial Activity

Certain hydantoin derivatives, such as Nitrofurantoin, are used clinically as antibacterials.[3] The scaffold is also active against various fungal pathogens.[5]

-

SAR Insights: The mechanism often involves the disruption of microbial cell membranes or DNA damage.[10] The lipophilicity conferred by the 5-alkyl groups can be crucial for penetrating the bacterial cell wall. Structure-activity studies on related scaffolds suggest that halogenation of aromatic rings attached to the hydantoin core can enhance antimicrobial activity, a strategy that could be applied to arylalkyl substituents at the C-5 position.[11]

The table below summarizes the reported biological activities of representative 5,5-disubstituted hydantoin derivatives.

| Compound Class/Example | Biological Target/Activity | Cell Line/Model | Potency (IC₅₀ / ED₅₀) | Reference |

| 3,5-disubstituted hydantoins | Antiproliferative | MCF7 (Breast Cancer) | 4.5 µmol/L | [4] |

| 3,5-disubstituted hydantoins | Antiproliferative | HepG2 (Liver Cancer) | 15–35 μmol/L | [4] |

| 5,5-diphenylhydantoin (Phenytoin) | Anticonvulsant | Maximal Electroshock (MES) | ~9.6 mg/kg (mice) | [16] |

| (S)-5-methylhydantoin derivative | Smoothened Receptor Antagonist | Hh Pathway Inhibition Assay | Potent | [12] |

| (S)-5-ethylhydantoin derivative | Smoothened Receptor Antagonist | Hh Pathway Inhibition Assay | 5-fold less potent | [12] |

| 3-benzyl-5,5-diphenylhydantoin | Antiproliferative | HCT-116 (Colon Cancer) | Active at <100 µM | [16] |

Key Experimental Protocols

Scientific integrity requires reproducible and verifiable methodologies. The following protocols are detailed to be self-validating, incorporating steps for both synthesis and rigorous characterization.

Protocol: Synthesis of 5-Methyl-5-Benzylhydantoin

This protocol is adapted from a modified Bucherer-Bergs reaction, demonstrating a typical synthesis for a 5-alkyl-5-methylhydantoin derivative.[17]

Materials:

-

Phenylacetone (benzyl methyl ketone)

-

Sodium Cyanide (NaCN)

-

Ammonium Carbonate ((NH₄)₂CO₃)

-

Ethanol (EtOH)

-

Deionized Water (H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve phenylacetone (0.1 mol, 13.4 g) in a mixture of 60 mL ethanol and 60 mL water.

-

Addition of Reagents: To the stirred solution, add sodium cyanide (0.15 mol, 7.4 g) and ammonium carbonate (0.15 mol, 13.2 g).

-

Causality Note: Using a slight excess of the cyanide and carbonate sources ensures the reaction goes to completion, maximizing the conversion of the starting ketone.

-

-

Reaction: Heat the mixture to 60°C and maintain stirring for 24 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) to track the disappearance of the starting material.

-

Work-up and Precipitation: After 24 hours, cool the reaction mixture to room temperature. In a well-ventilated fume hood, carefully acidify the mixture with concentrated HCl to a pH of approximately 6-6.5.

-

Causality Note: Acidification protonates the hydantoin salt, decreasing its aqueous solubility and causing the crude product to precipitate out of the solution. This step also neutralizes any remaining cyanide. Extreme caution is required as acidification of cyanide generates highly toxic HCN gas.

-

-

Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the resulting white crystals by vacuum filtration using a Büchner funnel. Wash the crystals with cold water.

-

Purification: Recrystallize the crude product from a 50% ethanol/water mixture to yield pure 5-methyl-5-benzylhydantoin. Dry the crystals under vacuum.

-

Self-Validation: Recrystallization is a critical purification step. A sharp melting point (e.g., 228–229°C) and clean spectroscopic data are indicators of high purity.[17]

-

Protocol: Characterization and Validation

The identity and purity of the synthesized compound must be unequivocally confirmed.

Procedure:

-

Nuclear Magnetic Resonance (NMR):

-

Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra.

-

Expected ¹H NMR signals (for 5-methyl-5-benzylhydantoin): Distinct signals for the aromatic protons (~7.3 ppm), two separate N-H protons of the hydantoin ring (~7.9 and 10.4 ppm), the benzylic CH₂ protons, and the methyl CH₃ protons.[17]

-

Expected ¹³C NMR signals: Signals for the two carbonyl carbons (C2 and C4) at ~178 and ~157 ppm, the quaternary C5 carbon at ~63 ppm, and the aromatic and aliphatic carbons.[17]

-

-

Mass Spectrometry (MS):

-

Analyze the sample using a technique like Electrospray Ionization (ESI) to determine the molecular weight. The observed m/z value should correspond to the calculated molecular weight of the compound ([M+H]⁺ or [M-H]⁻).

-

-

Infrared (IR) Spectroscopy:

-

Acquire an IR spectrum. Look for characteristic peaks for N-H stretching (~3200 cm⁻¹) and C=O stretching of the two carbonyl groups in the hydantoin ring (~1700-1780 cm⁻¹).

-

-

Melting Point Analysis:

-

Determine the melting point of the purified crystals. A sharp, un-depressed melting point that matches the literature value is a strong indicator of purity.

-

The following diagram illustrates the logical flow of the characterization and validation process.

Caption: A self-validating workflow for the characterization of synthesized hydantoin compounds.

Conclusion and Future Perspectives

5-Alkyl-5-methylhydantoin compounds remain a highly attractive and versatile scaffold for drug discovery. The synthetic accessibility, primarily through the robust Bucherer-Bergs reaction, allows for the creation of large and diverse chemical libraries for screening.[2] Structure-activity relationship studies have demonstrated that subtle modifications to the alkyl group at C-5 can lead to significant changes in biological activity, highlighting the potential for rational drug design.[12] Future research should focus on exploring a wider range of alkyl substituents, performing chiral separations to evaluate the activity of individual enantiomers, and leveraging computational modeling to better predict interactions with biological targets. The continued investigation of this compound class holds significant promise for the development of novel therapeutics for epilepsy, cancer, and infectious diseases.

References

-

Montagne, C., & Shipman, M. (2006). Modified Bucherer-Bergs Reaction for the One-Pot Synthesis of 5,5′-Disubstituted Hydantoins from Nitriles and Organometallic Reagents. Synlett, 2006(14), 2203-2206. [Link][2][9]

-

Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470. (General background, specific link not available from search results)[6]

-

Putz, G. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia MDPI. [Link][7]

-

Shinde, S. D., et al. (2026). Exploring hydantoin frameworks: synthetic approaches and therapeutic potential. Future Journal of Pharmaceutical Sciences, 12(13). [Link][3]

-

Montagne, C., & Shipman, M. (2006). Modified Bucherer–Bergs Reaction for the One-Pot Synthesis of 5,5¢-Disubsti- tuted Hydantoins from Nitriles and Organometallic Reagents. SYNLETT. [Link][9]

-

Wadghane, S., et al. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Advanced Scientific Research, 3(1), 1-8. [Link][19]

-

Lee, J., & Shin, D. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. European Journal of Medicinal Chemistry, 164, 585-606. [Link][1]

-

Al-Sanea, M. M., et al. (2023). Novel hydantoin derivatives: Synthesis and biological activity evaluation. ResearchGate. [Link][20]

-

Al-Harthy, T., et al. (2020). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Molecules, 25(21), 5190. [Link][21]

-

Singh, C., et al. (2025). Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. Mini-Reviews in Medicinal Chemistry. [Link][14]

-

Yueh, H., et al. (2017). Structure-Activity Relationship Studies of Hydantoin-Cored Ligands for Smoothened Receptor. ChemMedChem, 12(15), 1239-1246. [Link][12]

-

Hranjec, M., et al. (2025). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. Molecules, 30(2), 523. [Link][17]

-

Perjési, P., et al. (2020). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. Molecules, 25(18), 4296. [Link][4]

-

Francis, T., et al. (2022). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. Pharmaceuticals, 15(10), 1210. [Link][15]

-

Mistry, P. P., & Desai, V. A. (2024). The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents. ResearchGate. [Link][5]

-

Stanojkovic, T., et al. (2011). Structure-activity relationships of 3-substituted-5,5-diphenylhydantoins as potential antiproliferative and antimicrobial agents. Journal of the Serbian Chemical Society, 76(12), 1597-1609. [Link][16]

Sources

- 1. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modified Bucherer-Bergs Reaction for the One-Pot Synthesis of 5,5′-Disubstituted Hydantoins from Nitriles and Organometallic Reagents [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Structure‐Activity Relationship Studies of Hydantoin‐Cored Ligands for Smoothened Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent applications of hydantoin in medicinal chemistry_Chemicalbook [chemicalbook.com]

- 14. benthamscience.com [benthamscience.com]

- 15. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Hydantoin - Wikipedia [en.wikipedia.org]

- 19. jddtonline.info [jddtonline.info]

- 20. researchgate.net [researchgate.net]

- 21. jchemrev.com [jchemrev.com]

Methodological & Application

Application Notes and Protocols for the GC-MS Analysis of Volatile Hydantoin Derivatives

Introduction: The Analytical Challenge of Hydantoin Derivatives

Hydantoin and its derivatives represent a critical class of heterocyclic compounds in pharmaceutical development, most notably as anticonvulsant drugs like phenytoin, mephenytoin, and ethotoin. Accurate quantification of these compounds in biological matrices is paramount for therapeutic drug monitoring (TDM), pharmacokinetic studies, and toxicology.[1] However, the inherent chemical properties of the hydantoin ring system—specifically its polarity and the presence of active hydrogens on the nitrogen atoms—render these molecules non-volatile and thermally labile.[2] Direct injection into a gas chromatograph (GC) often leads to poor peak shape, thermal degradation in the hot inlet, and unreliable quantification.[3][4]

This application note provides a comprehensive guide to overcoming these challenges through chemical derivatization, enabling robust and sensitive analysis of hydantoin derivatives by Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind the chosen methodologies, providing detailed, field-proven protocols for sample preparation, derivatization, and GC-MS analysis, designed for researchers, scientists, and drug development professionals.

The Foundational Principle: Chemical Derivatization for Volatility

The core principle for making hydantoins amenable to GC-MS analysis is chemical derivatization. This process involves reacting the analyte with a specific reagent to replace polar, active functional groups with nonpolar, thermally stable moieties.[5] For hydantoins, the active sites are the hydrogen atoms on the N-1 and N-3 positions of the ring, which are responsible for hydrogen bonding and low volatility.

Two primary derivatization strategies are effective:

-

Silylation : This is the most common and versatile method, where active hydrogens are replaced with a trimethylsilyl (TMS) group, -Si(CH₃)₃.[6] Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective.[7] The resulting TMS-hydantoin derivatives are significantly more volatile and thermally stable.[8] The addition of a catalyst, such as 1% Trimethylchlorosilane (TMCS), can increase the reactivity of the silylating agent, especially for sterically hindered compounds.[9]

-

Alkylation : This technique replaces the active hydrogens with an alkyl group (e.g., methyl, butyl). It is particularly useful for converting compounds with acidic hydrogens, like those on the hydantoin ring, into more stable esters or N-alkyl derivatives.[10] A common approach is "flash methylation" using reagents like trimethylsulfonium hydroxide (TMSH) directly in the hot GC inlet.[11]

This guide will focus on silylation with BSTFA, as it is a robust, widely applicable, and well-documented method for a broad range of hydantoin derivatives.

Comprehensive Experimental Workflow

The entire process, from sample receipt to data analysis, follows a logical sequence designed to ensure reproducibility and accuracy. The workflow is visualized below.

Caption: Workflow for GC-MS analysis of hydantoin derivatives.

Detailed Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Phenytoin from Human Plasma

This protocol is adapted from validated methods for phenytoin and is suitable for extracting hydantoin derivatives from a protein-rich matrix.[11][12]

Materials:

-

Human plasma samples

-

Internal Standard (IS) solution: 5-(p-methylphenyl)-5-phenylhydantoin (MPPH) or a stable isotope-labeled analog (e.g., Phenytoin-d10) in methanol.

-

Methanol (HPLC grade)

-

Dichloromethane (HPLC grade)

-

2-Propanol (HPLC grade)

-

Ammonium hydroxide

-

Mixed-mode SPE cartridges (e.g., nonpolar C8-SCX)

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Sample Preparation: To 1.0 mL of plasma in a glass centrifuge tube, add 100 µL of the internal standard solution. Vortex for 30 seconds.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 3 mL of methanol, followed by 3 mL of deionized water. Do not allow the cartridge to go dry.

-

Sample Loading: Load the plasma sample onto the conditioned SPE cartridge. Apply a gentle vacuum to pass the sample through the sorbent at a rate of approximately 1-2 mL/min.

-

Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of methanol to remove polar interferences. Dry the cartridge under high vacuum for 5 minutes.

-

Elution: Elute the analytes from the cartridge using 3 mL of a freshly prepared mixture of dichloromethane/2-propanol/ammonium hydroxide (80:20:2, v/v/v). Collect the eluate in a clean glass tube.

-

Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 50°C. The dry residue is now ready for derivatization.

Protocol 2: Silylation using BSTFA + 1% TMCS

This procedure creates volatile trimethylsilyl (TMS) derivatives of the extracted hydantoins.[7][9]

Materials:

-

Dried sample extract from Protocol 1

-

N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

-

Acetonitrile or Pyridine (Silylation grade, anhydrous)

-

Reaction vials (2 mL) with PTFE-lined screw caps

-

Heating block or oven

Procedure:

-

Reagent Addition: To the dried extract in the glass tube, add 100 µL of Acetonitrile and 100 µL of BSTFA + 1% TMCS.

-

Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or oven set to 70°C for 30 minutes to ensure the reaction goes to completion.[13]

-

Cooling: Remove the vial and allow it to cool to room temperature.

-

Analysis: The sample is now ready for injection into the GC-MS system. No further cleanup is typically required as BSTFA and its byproducts are highly volatile and will not interfere with later-eluting peaks.[9]

GC-MS Instrumentation and Parameters

The following parameters provide a robust starting point for the analysis of TMS-derivatized hydantoins. A nonpolar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is recommended.[14]

| Parameter | Recommended Setting | Rationale |

| Gas Chromatograph | ||

| Inlet | Splitless Mode | Maximizes the transfer of trace analytes to the column for best sensitivity.[14] |

| Inlet Temperature | 270°C | Ensures rapid volatilization of derivatized analytes while minimizing potential for thermal degradation of less stable derivatives.[15] |

| Injection Volume | 1 µL | Standard volume to avoid column overloading. |

| Carrier Gas | Helium, constant flow | Provides excellent chromatographic efficiency and is inert. |

| Flow Rate | 1.0 - 1.2 mL/min | Optimal flow for most standard 0.25 mm i.d. capillary columns. |

| Column | 30 m x 0.25 mm i.d., 0.25 µm film thickness (e.g., DB-5MS, HP-5MS) | Industry-standard column for general-purpose analysis of a wide range of organic compounds.[14] |

| Oven Program | Initial: 100°C, hold 1 min | Allows for solvent focusing at the head of the column. |

| Ramp: 15°C/min to 300°C | A moderate ramp rate provides good separation of analytes with different boiling points. | |

| Hold: 5 min at 300°C | Ensures elution of all high-boiling compounds from the column. | |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching.[16] |

| Source Temperature | 230°C | A standard temperature that balances efficient ionization with minimal thermal degradation within the source.[15] |

| Quadrupole Temp. | 150°C | Standard setting to maintain ion transmission efficiency. |

| Acquisition Mode | Full Scan | Used for initial method development and identification of unknowns. |

| Scan Range | m/z 50 - 550 | Captures the molecular ions and key fragments of most derivatized hydantoins. |

| Acquisition Mode | Selected Ion Monitoring (SIM) | Used for routine quantification to achieve maximum sensitivity and selectivity.[13] |

Data Analysis and Interpretation

1. Compound Identification: Identification is a two-step process. First, the retention time of a peak in the sample chromatogram is compared to that of a known, derivatized standard. Second, the mass spectrum of the peak is compared to the spectrum of the standard and/or a reference library. The NIST/EPA/NIH Mass Spectral Library is an indispensable resource containing spectra for a vast number of derivatized compounds.[16][17]

2. Characteristic Fragmentation Patterns of TMS-Hydantoins: The EI mass spectra of silylated hydantoins are highly informative. For a di-silylated hydantoin like phenytoin (MW = 252.27 g/mol ), the di-TMS derivative will have a molecular weight of 396.58 g/mol .

-

Molecular Ion (M⁺): The peak corresponding to the intact ionized molecule (m/z 396 for di-TMS-phenytoin). This peak may be weak but is crucial for confirming molecular weight.

-

Loss of a Methyl Group ([M-15]⁺): A very common and often intense fragment in the mass spectra of TMS derivatives is the loss of a methyl radical (-CH₃) from one of the silyl groups.[15] For di-TMS-phenytoin, this would result in a prominent ion at m/z 381 . This fragment is a key indicator of a TMS-derivatized compound and helps confirm the molecular ion.

-

Phenyl Group Fragments: For 5,5-diphenylhydantoin (phenytoin), expect to see fragments related to the phenyl groups, such as the phenyl cation at m/z 77 .

-

Ring Fragmentation: The core hydantoin ring will also fragment. A characteristic fragment for derivatized phenytoin is often observed at m/z 180 , corresponding to the cleavage of the C-C bond between the two phenyl groups and the hydantoin ring. Other key fragments for identification may include ions at m/z 236 and 193.[11][13]

For quantitative analysis in SIM mode, at least two or three characteristic and abundant ions should be monitored for each analyte and internal standard to ensure specificity.[11][12]

References

-

Liu, R. H., & Lin, H. (2007). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 15(3). Available at: [Link]

-

Kostopoulou, M., & Spiliopoulou, C. (2022). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Molecules, 27(16), 5223. Available at: [Link]

-

Karabiyik, H., & Kose, B. (2023). Insights into the Silylation of Benzodiazepines Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS. Molecules, 28(24), 8049. Available at: [Link]

-

Kollmeier, A. S. (2020). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stable Isotopes. Freie Universität Berlin. Available at: [Link]

-

Kumar, R., et al. (2021). Development and Validation of MEPS-LC-MS/MS Method for Simultaneous Quantitation of Anti-convulsant Drugs from Biological Matrix. Letters in Applied NanoBioScience, 10(3), 2568-2581. Available at: [Link]

-

Peat, J., & Frazee, C. (2016). Quantification of Free Phenytoin by Liquid Chromatography Tandem Mass Spectrometry (LC/MS/MS). In Springer Protocols. Available at: [Link]

-

Shimadzu. (n.d.). Automatic Derivatization System for Phenethylamine Drugs. Available at: [Link]

-

Keil, A., et al. (2013). A Quantitative Phenytoin GC-MS Method and its Validation for Samples from Human ex situ Brain Microdialysis, Blood and Saliva Using Solid-Phase Extraction. Journal of Analytical & Bioanalytical Techniques, 4(4). Available at: [Link]

-

Gbolahan, O., & Oputu, O. (2006). A re-investigation of the silylation of N,O-bis(trimethylsilyl)trifluoroacetamide and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide for the determination of the estrogens estrone and 17alpha-ethinylestradiol by gas chromatography-mass spectrometry. Talanta, 69(1), 169-175. Available at: [Link]

-

Wang, Y., et al. (2018). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Journal of The American Society for Mass Spectrometry, 29(10), 2068–2076. Available at: [Link]

-

Klee, M. (2023). Activity and Decomposition. Separation Science. Available at: [Link]

-

Ljoncheva, M., et al. (2022). Machine learning for identification of silylated derivatives from mass spectra. Journal of Cheminformatics, 14(1), 60. Available at: [Link]

-

Keil, A., et al. (2013). A quantitative phenytoin GC-MS method and its validation for samples from human ex situ brain microdialysis, blood and saliva using solid-phase extraction. Journal of Analytical & Bioanalytical Techniques, 4(165), 2. Available at: [Link]

-

Zhang, D., et al. (2023). Experimental study on thermal stability and thermal decomposition mechanism of halogenated hydantoin. Journal of Thermal Analysis and Calorimetry, 148(24), 14009-14022. Available at: [Link]

-

Kaur, K., et al. (2019). A sensitive LC-MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery. Biomedical Chromatography, 33(4), e4461. Available at: [Link]

-

Cele, L. N., et al. (2019). Target, Suspect and Non-Target Screening of Silylated Derivatives of Polar Compounds Based on Single Ion Monitoring GC-MS. International Journal of Environmental Research and Public Health, 16(20), 4016. Available at: [Link]

-

Organomation. (n.d.). GC-MS Sample Preparation. Available at: [Link]

-

Reddy, B. K., et al. (2012). Determination and Quantification of Phenytoin in Human Plasma by Liquid Chromatography with Electrospray Ionization Tandem Mass. International Journal of Pharmacy and Pharmaceutical Sciences, 4(5), 172-177. Available at: [Link]

-

Wallace, W. E. (n.d.). NIST 23 Mass Spectral Library. Scientific Instrument Services. Available at: [Link]

-

University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Available at: [Link]

-

van der Westhuizen, R., et al. (2022). Inlet hydrogenation gas chromatography to predict mass % linear paraffin content. Journal of Chromatography A, 1679, 463384. Available at: [Link]

-

Carl ROTH GmbH + Co. KG. (2024). Safety Data Sheet: N-Methyl-N-(trimethylsilyl)-trifluoroacetamide. Available at: [Link]

-

Agilent Technologies. (n.d.). GC Inlets An Introduction. Available at: [Link]

-

Thompson, R.Q. (n.d.). Determination of Drugs in Blood Plasma by GC/MS. Oberlin College. Available at: [Link]

-

El-Emary, T. I. (2007). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. Afinitat, 64(531), 470-475. Available at: [Link]

-

Wiley Science Solutions. (2023). NIST/EPA/NIH Mass Spectral Library 2023. Available at: [Link]

-

Gkotsi, D. S., et al. (2021). Thermal degradation of metabolites in urine using multiple isotope-labelled internal standards for off-line GC metabolomics. Journal of Chromatography B, 1181, 122907. Available at: [Link]

-

SCION Instruments. (2023). Sample preparation GC-MS. Available at: [Link]

-

Reddy, B. K., et al. (2012). Determination and Quantification of Phenytoin in Human Plasma by Liquid Chromatography with Electrospray Ionization Tandem Mass Spectrometry. International Journal of Pharmacy and Pharmaceutical Sciences, 4(5), 172-177. Available at: [Link]

-

L’Homme, B., & Schanck, A. (2019). Unexpected peaks in electron ionisation mass spectra of trimethylsilyl derivatives resulting from the presence of trace amounts of water and oxygen in gas chromatography/quadrupole time‐of‐flight systems. Rapid Communications in Mass Spectrometry, 33(7), 693-695. Available at: [Link]

-

Ljoncheva, M., et al. (2023). GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-based compound structure identification approaches. Data in Brief, 48, 109138. Available at: [Link]

-

Dueñas-Laita, A., et al. (2011). Characteristic fragmentation patterns of trimethylsilyl and trimethylsilyl-oxime derivatives of plant disaccharides as obtained by gas chromatography coupled to ion-trap mass spectrometry. Phytochemical Analysis, 22(6), 546-554. Available at: [Link]

-

Restek Corporation. (n.d.). Silylation Derivatization Reagent, MSTFA. Available at: [Link]

-

Lee, S., et al. (2024). GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products. Toxics, 12(3), 195. Available at: [Link]

-

Mikaia, A. I., et al. (2014). Analytical Derivatives for the NIST/NIH/EPA Mass Spectral Library. National Institute of Standards & Technology. Available at: [Link]

-

Regis Technologies. (n.d.). Alkylation Reagents. Available at: [Link]

Sources

- 1. Quantification of Free Phenytoin by Liquid Chromatography Tandem Mass Spectrometry (LC/MS/MS) | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. sepscience.com [sepscience.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. jfda-online.com [jfda-online.com]

- 6. restek.com [restek.com]

- 7. mdpi.com [mdpi.com]

- 8. gcms.cz [gcms.cz]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. A quantitative phenytoin GC-MS method and its validation for samples from human ex situ brain microdialysis, blood and saliva using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Target, Suspect and Non-Target Screening of Silylated Derivatives of Polar Compounds Based on Single Ion Monitoring GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]

- 15. NIST 23 Mass Spectral Library, NIST 2023/2020/2017 Database, Agilent Format Available [sisweb.com]

- 16. sciencesolutions.wiley.com [sciencesolutions.wiley.com]

- 17. Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Advanced Extraction Protocols for Imidazolidine-2,4-diones from Biological Matrices

Executive Summary

The quantification of imidazolidine-2,4-diones (hydantoins) in biological matrices is a critical workflow in therapeutic drug monitoring (TDM) and toxicology. While High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provide the necessary sensitivity, the reliability of these assays is entirely dependent on the quality of sample preparation.

This guide details three validated extraction protocols: Liquid-Liquid Extraction (LLE) , Solid Phase Extraction (SPE) , and Tissue Homogenization . Unlike generic protocols, these methods are engineered specifically for the physicochemical properties of the hydantoin ring—specifically its weak acidity (pKa ~8.3) and susceptibility to matrix interference in ESI+ MS modes.

Chemical Basis of Extraction

To design a robust extraction, one must understand the analyte's behavior in solution. Imidazolidine-2,4-diones possess an imide group at the N3 position, rendering them weak acids .

-

pKa: ~8.3 (e.g., Phenytoin).

-

LogP: ~2.47 (Moderate lipophilicity).

-

Extraction Logic:

-

At pH > 9: The N3 proton dissociates, creating a negatively charged species. Solubility in water increases; extraction into organic solvents decreases.

-

At pH < 7: The molecule remains neutral (protonated). This is the optimal state for partitioning into organic solvents (LLE) or binding to reversed-phase sorbents (SPE).

-

Critical Directive: All protocols below strictly control pH to < 6.0 to ensure the analyte remains in its neutral, extractable form.

Method A: Liquid-Liquid Extraction (LLE)

Best for: Cost-efficiency, plasma/serum samples, and laboratories with limited automation.

LLE remains the "gold standard" for hydantoins due to the high solubility of the neutral heterocycle in moderately polar organic solvents.

Reagents

-

Extraction Solvent: Methyl tert-butyl ether (MTBE) OR Ethyl Acetate (EtOAc).

-

Note: MTBE provides a cleaner supernatant and faster evaporation than EtOAc, though EtOAc offers slightly higher recovery for more polar metabolites.

-

-

Internal Standard (IS): Deuterated Phenytoin (D10-PHT) or Metaxalone (structural analog).

-

Acidification Buffer: 10 mM Ammonium Acetate (pH adjusted to 3.5 with Formic Acid).

Protocol Workflow

-

Aliquot: Transfer 200 µL of plasma/serum into a 2.0 mL polypropylene tube.

-

Spike: Add 20 µL of Internal Standard solution. Vortex briefly.

-

Acidify: Add 200 µL of Acidification Buffer (pH 3.5).

-

Why? This locks the hydantoin in its neutral state, preventing loss to the aqueous phase.

-

-

Extract: Add 1.0 mL of MTBE.

-

Equilibrate: Vortex vigorously for 5 minutes .

-

Critical Step: Simple shaking is insufficient. A vortex ensures the surface area contact required for partition equilibrium.

-

-

Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Transfer: Flash freeze the aqueous (bottom) layer in dry ice/methanol bath (optional) or carefully pipette 800 µL of the upper organic layer into a clean glass tube.

-

Dry: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

-

Reconstitute: Dissolve residue in 100 µL of Mobile Phase (e.g., 50:50 Methanol:Water + 0.1% Formic Acid).

Method B: Solid Phase Extraction (SPE)

Best for: High-throughput clinical workflows, dirty matrices (urine), and maximizing column life.

For hydantoins, a Polymeric Reversed-Phase (HLB) mechanism is superior to silica-based C18 because it retains polar metabolites (like HPPH) better and resists drying out.

Materials

-

Cartridge: Hydrophilic-Lipophilic Balanced (HLB) Copolymer (e.g., 30 mg / 1 cc).

-

Wash Solvent: 5% Methanol in Water.

-

Elution Solvent: 100% Methanol.

Protocol Workflow

| Step | Action | Mechanism |

| 1. Pre-treat | Dilute 200 µL Plasma with 200 µL 2% Phosphoric Acid. | Disrupts protein binding; neutralizes analyte. |

| 2. Condition | 1 mL Methanol followed by 1 mL Water. | Activates sorbent ligands. |

| 3. Load | Apply pre-treated sample at ~1 mL/min. | Analyte binds to hydrophobic regions of polymer. |

| 4. Wash 1 | 1 mL 5% Methanol in Water. | Removes salts and proteins. Hydantoins remain bound. |

| 5. Wash 2 | 1 mL Water (pH 3.0). | Removes residual buffer/interferences. |

| 6. Elute | 2 x 250 µL Methanol. | Disrupts hydrophobic interaction; releases analyte. |

| 7. Finish | Evaporate and Reconstitute (as in LLE). | Prepares for LC-MS injection. |

Method C: Tissue Extraction (Brain/Liver)

Best for: Pharmacokinetic (PK) and biodistribution studies.

Brain tissue is lipid-rich. Standard LLE often results in emulsions. This protocol uses a "Salting-Out Assisted Liquid-Liquid Extraction" (SALLE) hybrid approach.

Protocol Workflow

-

Homogenization: Weigh tissue (e.g., 100 mg). Add 4 volumes of ice-cold water. Homogenize (bead beater or tissue tearor).

-

Precipitation: Transfer 200 µL homogenate to tube. Add 600 µL Acetonitrile (ACN) containing IS.

-

Vortex: Mix for 2 minutes.

-

Partitioning: Add 200 µL MTBE to the mixture.

-

Why? The ACN precipitates protein, while the MTBE improves the partitioning of the lipophilic hydantoin from the lipid-rich cell debris.

-

-

Centrifuge: 14,000 x g for 10 minutes.

-

Collection: Collect the supernatant. (Note: This extract is cleaner than pure ACN precipitation but may still require filtration).

Visualization of Workflows

The following diagram illustrates the decision logic and process flow for selecting and executing the correct extraction protocol.

Caption: Decision tree for selecting extraction protocols based on biological matrix and throughput requirements.

Validation Parameters & Acceptance Criteria

To ensure the "Trustworthiness" of these protocols, every assay must be validated against the following criteria (FDA Bioanalytical Method Validation Guidelines).

| Parameter | Definition | Acceptance Criteria |

| Recovery (%) | (Response of Extracted / Response of Post-Extraction Spike) x 100 | > 70% (Consistent across Low/Med/High QC) |

| Matrix Effect (%) | (Response of Post-Extraction Spike / Response in Pure Solvent) x 100 | 85% - 115% (Values <100% indicate suppression) |

| Precision (CV%) | Coefficient of Variation between replicates | < 15% (20% at LLOQ) |

| Accuracy (%) | Deviation from nominal concentration | ± 15% (± 20% at LLOQ) |

Self-Validating Check: If using Method A (LLE), always monitor the Internal Standard (IS) peak area . A drop in IS area >30% compared to neat standards indicates significant matrix suppression or extraction failure (likely pH drift).

References

-

Queiroz, R. et al. (2008). Determination of Phenytoin in Human Plasma by a Validated HPLC Method. Journal of Pharmaceutical and Biomedical Analysis. 1

-

Roy, S.M.N. (2008).[2] Determination and Quantification of Phenytoin in Human Plasma by Liquid Chromatography with Electrospray Ionization Tandem Mass Spectrometry. E-Journal of Chemistry. 2

-

Indelicato, S. (2016). An LC-MS/MS method for the quantification of 19 antiepileptic drugs in human plasma. Thermo Fisher Scientific Technical Notes. 3

-

Tóth, K. et al. (2020). A sensitive LC‐MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations. Biomedical Chromatography. 4

-

Flores, J. et al. (2018).[5] A Novel HPLC Method for Determination of Phenytoin in Human Plasma. Journal of Pharmaceutical Research International. 5

Sources

- 1. medipol.edu.tr [medipol.edu.tr]

- 2. researchgate.net [researchgate.net]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. A sensitive LC‐MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. touroscholar.touro.edu [touroscholar.touro.edu]

Troubleshooting & Optimization

Technical Support Center: Minimizing Thermal Degradation of 5-Heptyl-5-methylhydantoin

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-Heptyl-5-methylhydantoin. As a Senior Application Scientist, this guide synthesizes field-proven insights with established scientific principles to help you understand, troubleshoot, and minimize the thermal degradation of this compound during your experiments.

I. Understanding the Thermal Stability of 5-Heptyl-5-methylhydantoin: FAQs

This section addresses fundamental questions regarding the thermal stability of 5-Heptyl-5-methylhydantoin, providing a foundational understanding of its degradation profile.

Q1: What is the expected thermal stability of 5-Heptyl-5-methylhydantoin?

Q2: What are the likely thermal degradation pathways for 5-Heptyl-5-methylhydantoin?

The thermal degradation of 5,5-dialkyl-substituted hydantoins can proceed through several pathways. Based on general principles of organic chemistry and mass spectrometry fragmentation patterns, the most probable degradation routes involve the hydantoin ring and its alkyl substituents.

-

Ring Opening and Fragmentation: The hydantoin ring itself can undergo cleavage. Hydantoins are known to hydrolyze to amino acids under strong acidic or basic conditions with heat. While thermal degradation in the absence of water is different, ring fragmentation is a likely pathway.

-

Alkyl Chain Scission: The C-C bonds within the heptyl group can break, leading to the formation of smaller volatile hydrocarbon fragments. This is a common thermal degradation pathway for long-chain alkyl groups.

-

Loss of Alkyl Groups: The bonds connecting the heptyl and methyl groups to the C5 position of the hydantoin ring can cleave, leading to the formation of hydantoin radical species and alkyl radicals.

A proposed major thermal degradation pathway for 5-Heptyl-5-methylhydantoin is illustrated in the diagram below. This pathway is based on the principles of mass spectrometry fragmentation, where the initial step often involves the cleavage of the largest alkyl group.

Caption: Proposed primary thermal degradation pathway.

Q3: What are the potential degradation products I should be looking for?

Based on the proposed degradation pathways, you should anticipate a range of degradation products. These can be broadly categorized as:

-

Alkyl Fragments: Smaller alkanes and alkenes resulting from the breakdown of the heptyl chain.

-

Hydantoin Derivatives: Hydantoin structures that have lost one or both alkyl groups.

-

Ring-Opened Products: Compounds resulting from the cleavage of the hydantoin ring, potentially including amino acid-like structures or their breakdown products.

Identifying these products typically requires analytical techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)[3][4][5].

II. Troubleshooting Guide: Minimizing Degradation During Experiments

This section provides practical advice in a question-and-answer format to address specific issues you might encounter during your experiments.

Q: My sample of 5-Heptyl-5-methylhydantoin shows signs of degradation after heating. What are the first things I should check?

A: When you observe degradation, a systematic approach to troubleshooting is crucial. Start by evaluating the "Four T's":

-

Temperature: Is the temperature you are using absolutely necessary? Could it be lowered? Even a small reduction in temperature can significantly decrease the rate of degradation.

-

Time: How long is your sample exposed to the elevated temperature? Minimizing the duration of heating is critical.

-

Atmosphere: Are you heating your sample in the presence of oxygen? An inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation, which often occurs at elevated temperatures.

-

purity (Trace contaminants): Are there any impurities in your sample or solvent that could be catalyzing the degradation? Trace amounts of acids, bases, or metal ions can have a significant impact.

Q: I need to heat my sample for a specific reaction. How can I minimize degradation?

A: If heating is unavoidable, consider the following strategies:

-

Use the Lowest Possible Temperature: Determine the minimum temperature required for your reaction to proceed at an acceptable rate.

-

Minimize Heating Time: As soon as the reaction is complete, cool the sample down immediately.

-

Work Under an Inert Atmosphere: If your reaction is compatible, performing it under a nitrogen or argon atmosphere can prevent oxidation.

-

Solvent Choice: If your experiment is in solution, the choice of solvent can be critical. Aprotic, non-polar solvents are generally less likely to participate in degradation reactions compared to protic or highly polar solvents.

-

pH Control: If applicable to your system, ensure the pH is neutral. Both acidic and basic conditions can catalyze the hydrolysis of the hydantoin ring, especially at elevated temperatures.

Q: How can I confirm that my compound is degrading and not just undergoing a physical change?

A: A combination of analytical techniques is the most reliable way to confirm chemical degradation:

-

Visual Inspection: While not definitive, changes in color (e.g., yellowing or browning) or the formation of precipitates can be initial indicators of degradation.

-

Chromatographic Analysis (HPLC or GC): Compare the chromatogram of your heated sample to that of a reference standard stored under ideal conditions. The appearance of new peaks or a decrease in the area of the main peak is a strong indication of degradation.

-

Mass Spectrometry (MS): Analysis of the new peaks by MS can help identify the degradation products and confirm that they are not simply isomers or other known impurities.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for conducting a forced degradation study and for analyzing 5-Heptyl-5-methylhydantoin and its potential degradation products.

Protocol 1: Forced Thermal Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop and validate a stability-indicating analytical method[6][7][8][9].

Objective: To generate a degradation profile of 5-Heptyl-5-methylhydantoin under thermal stress.

Materials:

-

5-Heptyl-5-methylhydantoin

-

High-purity solvent (e.g., acetonitrile or methanol, HPLC grade)

-

Small glass vials with screw caps

-

Oven or heating block

-

HPLC-UV or HPLC-MS system

-

GC-MS system (for volatile degradants)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of 5-Heptyl-5-methylhydantoin into three separate vials.

-

Dissolve the compound in a minimal amount of a suitable high-purity solvent if a solution-state study is desired. For a solid-state study, use the neat compound.

-

Prepare a control sample by dissolving a similar amount of the compound in the same solvent and storing it at a low temperature (e.g., 4°C) in the dark.

-

-

Thermal Stressing:

-

Place the sample vials in an oven or heating block set to a temperature approaching the lower end of the expected decomposition range of the analogous 5,5-dimethylhydantoin (e.g., start with 200°C).

-

Heat the samples for a defined period (e.g., 24, 48, and 72 hours). The goal is to achieve approximately 5-20% degradation[7][9].

-

-

Sample Analysis:

-

After the designated heating time, allow the samples to cool to room temperature.

-

If the study was done in the solid state, dissolve the samples in a known volume of a suitable solvent.

-

Analyze the control and stressed samples by a suitable analytical method (e.g., HPLC-UV or HPLC-MS) to assess the extent of degradation and to profile the degradation products.

-

Caption: Workflow for a forced thermal degradation study.

Protocol 2: Analysis by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This protocol is suitable for identifying the volatile and semi-volatile thermal degradation products of 5-Heptyl-5-methylhydantoin[3][4][5].

Objective: To identify the thermal degradation products of 5-Heptyl-5-methylhydantoin.

Instrumentation:

-

Pyrolysis unit coupled to a GC-MS system.

Procedure:

-

Sample Preparation:

-

Place a small, accurately weighed amount (typically 0.1-1.0 mg) of 5-Heptyl-5-methylhydantoin into a pyrolysis sample cup.

-

-

Pyrolysis:

-

Set the pyrolysis temperature to a point within or slightly above the decomposition range observed in TGA (e.g., 250-300°C).

-

Perform the pyrolysis in an inert atmosphere (e.g., helium).

-

-

GC-MS Analysis:

-

The volatile pyrolysis products are swept into the GC column for separation. A typical GC oven temperature program might be:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp to 280°C at 10°C/minute.

-

Hold at 280°C for 10 minutes.

-

-

The separated compounds are then detected and identified by the mass spectrometer.

-

-

Data Analysis:

-

Identify the degradation products by comparing their mass spectra to a library (e.g., NIST) and by interpreting the fragmentation patterns.

-

IV. Data Presentation

Clear presentation of data is essential for interpreting the results of your stability studies.

Table 1: Example TGA Data for a Structurally Related Compound

| Compound | Onset of Decomposition (°C) | Temperature of Maximum Decomposition Rate (°C) |

| 5,5-Dimethylhydantoin | ~246 | ~260 |

| 5-Heptyl-5-methylhydantoin | Expected to be in a similar range, experimental verification needed | Expected to be in a similar range, experimental verification needed |

Data for 5,5-dimethylhydantoin is inferred from published TGA curves.

V. References

-

Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved February 22, 2026, from [Link]

-

HOW TO APPROACH A FORCED DEGRADATION STUDY - SGS. (n.d.). Retrieved February 22, 2026, from [Link]

-

TGA of a) Formylated hydantoin derivatives and b) 5,5-dimethylhydantoin. - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]

-

Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30). Retrieved February 22, 2026, from [Link]

-

Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food - PMC. (n.d.). Retrieved February 22, 2026, from [Link]

-

Gas phase pyrolysis of heterocyclic compounds, part 3 - Semantic Scholar. (n.d.). Retrieved February 22, 2026, from [Link]

-

Effect of alkyl chain length on the thermophysical properties of pyridinium carboxylates. (n.d.). Retrieved February 22, 2026, from [Link]

-

A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved February 22, 2026, from [Link]

-

Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food - PubMed. (n.d.). Retrieved February 22, 2026, from [Link]

-

(PDF) Effect of alkyl chain length on the thermal properties and toxicity of n-alkyl-ammonium nitrate ionic liquids (n = 2, 3, 4, 5, 6, 8) for energy applications - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Retrieved February 22, 2026, from [Link]

-

Influence of Alkyl Chain Length on Thermal Properties, Structure, and Self-Diffusion Coefficients of Alkyltriethylammonium-Based Ionic Liquids - MDPI. (2021, May 31). Retrieved February 22, 2026, from [Link]

-

Development of High Performance Liquid Chromatographic Method with Pre-Column Derivatization for Determination of Enantiomeric Purity of Hydantoin-5-acetic Acid | Request PDF - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]

-

The Role of Alkyl Chains in the Thermoresponse of Supramolecular Network - PMC. (n.d.). Retrieved February 22, 2026, from [Link]

-

Development and validation of a new TD-GC/MS method and its applicability in the search for human and animal decomposition products - PMC. (n.d.). Retrieved February 22, 2026, from [Link]

-

Pyrolysis acetylation - CRIS. (2023, September 11). Retrieved February 22, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved February 22, 2026, from [Link]

-

Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. (n.d.). Retrieved February 22, 2026, from [Link]

-

Analytical method validation: A brief review. (2022, November 8). Retrieved February 22, 2026, from [Link]

-

Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS) - EAG Laboratories. (n.d.). Retrieved February 22, 2026, from [Link]

-

Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives - RACO. (n.d.). Retrieved February 22, 2026, from [Link]

-

PYROLYSIS GC/MS AS A METHOD FOR QUALITY AND MANUFACTURING CONTROL - PSTC. (n.d.). Retrieved February 22, 2026, from [Link]

-

Pyrolysis gas chromatography-mass spectrometry in environmental analysis: focus on organic matter and microplastics - Digital CSIC. (2020, June 22). Retrieved February 22, 2026, from [Link]

-

mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved February 22, 2026, from [Link]

Sources

- 1. biomedres.us [biomedres.us]

- 2. Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Role of Alkyl Chains in the Thermoresponse of Supramolecular Network - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cris.unibo.it [cris.unibo.it]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sgs.com [sgs.com]

- 8. onyxipca.com [onyxipca.com]

- 9. mdpi.com [mdpi.com]

Technical Support Center: Optimizing Reaction Conditions for 5-Methyl-5-heptylhydantoin Formation

Welcome to the technical support center for the synthesis of 5-methyl-5-heptylhydantoin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of this specific hydantoin synthesis. The methodologies described herein are grounded in established chemical principles to ensure reliability and reproducibility in your experiments.

Overview of the Synthesis: The Bucherer-Bergs Reaction

The formation of 5-methyl-5-heptylhydantoin is most commonly achieved through the Bucherer-Bergs reaction . This robust, one-pot, multicomponent reaction involves treating a ketone (in this case, 2-nonanone) with a cyanide source (like potassium or sodium cyanide) and an ammonium salt (typically ammonium carbonate).[1][2][3] This method is highly valued for its efficiency and the general accessibility of its starting materials.[4][5]

Reaction Mechanism at a Glance

Understanding the reaction mechanism is critical for effective troubleshooting. The process can be summarized in the following key steps:

-

Imine Formation: 2-nonanone reacts with ammonia (from ammonium carbonate) to form an imine intermediate.

-

Aminonitrile Formation: A cyanide ion then attacks the imine to form a crucial α-aminonitrile intermediate.

-

Cyclization: The α-aminonitrile reacts with carbon dioxide (also from ammonium carbonate) and undergoes an intramolecular cyclization.

-

Rearrangement: A final rearrangement yields the stable 5-methyl-5-heptylhydantoin ring system.[1][2]

A visual representation of this pathway is provided below.

Caption: The Bucherer-Bergs reaction pathway for 5-methyl-5-heptylhydantoin synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on chemical principles.

Question 1: My reaction yield is very low or I've isolated no product. What are the likely causes?

Answer: Low or no yield is one of the most common issues and can stem from several factors. Let's break down the possibilities:

-

Cause A: Inefficient Intermediate Formation

-

Explanation: The formation of the α-aminonitrile is a critical equilibrium step. If the conditions are not optimal, the reaction may not proceed. Ketones are generally less reactive than aldehydes, so conditions need to be more forcing.[4]

-

Solutions:

-

Check Reagent Stoichiometry: An excess of cyanide and ammonium carbonate is often required to drive the equilibrium forward. A common starting point is a molar ratio of 1:2:2 for ketone:KCN:(NH4)2CO3.[2]

-

Increase Temperature: The reaction typically requires heating. A temperature range of 60-100°C in a sealed vessel (to prevent the loss of volatile ammonia and carbon dioxide) is recommended.[2][5] Some syntheses with unreactive ketones have been successful at temperatures up to 150°C.[6]

-

Solvent Choice: A mixture of water and a water-miscible organic solvent like ethanol or methanol is often used. 50% ethanol has been shown to give excellent yields for ketones.[1] The organic solvent helps to solubilize the starting 2-nonanone.

-

-

-

Cause B: Reagent Decomposition

-

Explanation: Ammonium carbonate can decompose prematurely if not handled correctly. Similarly, cyanide salts can be rendered ineffective in acidic conditions.

-

Solutions:

-

Use a Sealed Reaction Vessel: To maintain a sufficient concentration of ammonia and CO2 from the decomposition of ammonium carbonate, the reaction must be performed in a sealed pressure vessel or a securely sealed flask.

-

Maintain pH: The reaction mixture should be basic (pH 8-9) to ensure the availability of the cyanide nucleophile. Ammonium carbonate itself acts as a buffer, but ensure no acidic contaminants are present.[2]

-

-

-

Cause C: Long Reaction Times Required

-

Explanation: Some ketones, particularly sterically hindered ones, may require prolonged reaction times. For example, the synthesis of phenytoin from benzophenone required 90 hours to achieve a good yield under standard conditions.[5]

-

Solution:

-

Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting ketone. If the reaction appears to have stalled, consider extending the reaction time (e.g., 24-48 hours) before concluding it has failed.

-

-

Question 2: My final product is impure and difficult to purify. What should I do?

Answer: Purification challenges often arise from unreacted starting materials or the formation of side products. Most hydantoins are crystalline, which simplifies purification if the correct procedure is followed.[4][7]

-

Problem: Oily Product Instead of Crystals

-

Explanation: The product "oiling out" instead of crystallizing is a common issue, often due to residual solvent, impurities, or too rapid cooling.[8]

-

Solutions:

-

Proper Workup: After the reaction is complete, the standard workup involves acidifying the mixture with HCl to precipitate the hydantoin product.[2] Ensure the pH is sufficiently acidic to cause precipitation.

-

Recrystallization Technique: Use a solvent/anti-solvent system. Dissolve the crude product in a minimal amount of a hot polar solvent like ethanol or acetone, then slowly add a non-polar anti-solvent like water, hexane, or diethyl ether until the solution becomes cloudy. Gentle heating to redissolve, followed by very slow cooling, encourages crystal formation.[8]

-

Scratching/Seeding: Induce crystallization by scratching the inside of the flask with a glass rod or adding a small seed crystal of pure product.[8]

-

-

-

Problem: Persistent Colored Impurities

-

Explanation: Colored impurities can sometimes co-crystallize with the product.

-

Solution:

-

Activated Charcoal: During recrystallization, add a small amount of activated charcoal to the hot solution before filtering. The charcoal will adsorb many colored impurities, which can then be removed by hot filtration.[8]

-

-

Question 3: The reaction seems to work, but the yield is inconsistent between batches.

Answer: Inconsistency often points to variables that are not being adequately controlled.

-

Explanation: The Bucherer-Bergs reaction is sensitive to temperature, pressure, and reagent concentration.

-

Solutions:

-

Consistent Sealing: Ensure the reaction vessel is sealed identically for each run to maintain consistent pressure and prevent variable loss of volatile reagents.

-

Temperature Control: Use an oil bath or a temperature-controlled heating mantle to maintain a stable reaction temperature.

-

Reagent Quality: Use fresh ammonium carbonate, as it can degrade over time. Ensure cyanide salts have been stored properly and are not clumped, which would indicate moisture absorption.

-

Modern Techniques: For highly consistent results and faster reaction times, consider using ultrasonication or continuous-flow microreactors.[1][9] These methods improve mixing and heat transfer, leading to more reproducible outcomes.[9][10]

-

Optimization of Reaction Parameters

For researchers looking to optimize the synthesis beyond basic troubleshooting, the following table summarizes key parameters and their typical ranges.

| Parameter | Typical Range | Rationale & Expert Insight |

| Molar Ratio (Ketone:KCN:(NH₄)₂CO₃) | 1:1.5-3 : 2-5 | Excess KCN and (NH₄)₂CO₃ are needed to push the reaction equilibrium towards the product, compensating for the moderate reactivity of ketones. A 1:2:2 ratio is a good starting point.[2] |

| Temperature | 60 - 120 °C | Higher temperatures accelerate the reaction but must be balanced against solvent boiling points and pressure buildup. Reactions in sealed vessels are essential.[5][10] |

| Solvent | 50-70% aq. Ethanol or Methanol | The alcohol co-solvent is crucial for solubilizing the non-polar 2-nonanone, ensuring it can react with the aqueous reagents.[1][5] |

| Reaction Time | 10 - 48 hours | Ketones react slower than aldehydes. Reaction progress should be monitored via TLC or HPLC to determine the optimal time.[5] |

| Post-Reaction pH | 2 - 4 | Acidification is required to protonate the hydantoin and cause it to precipitate from the aqueous solution for collection. |

Frequently Asked Questions (FAQs)

Q1: Can I use sodium cyanide instead of potassium cyanide? Yes, sodium cyanide (NaCN) and potassium cyanide (KCN) are generally interchangeable in this reaction, with similar reactivity.[2]

Q2: Is it possible to perform this reaction without a sealed vessel? It is strongly discouraged. Performing the reaction in an open flask will lead to the escape of ammonia and carbon dioxide, which are essential reagents, resulting in significantly lower yields.[5]

Q3: Are there any major side reactions to be aware of? The primary side reaction is the hydrolysis of the intermediate α-aminonitrile back to the starting ketone. This is minimized by using an excess of the other reagents and maintaining the appropriate temperature to favor the forward reaction.

Q4: How can I confirm the identity of my final product? Standard characterization techniques should be used. This includes ¹H and ¹³C NMR spectroscopy to confirm the structure, IR spectroscopy to identify the characteristic C=O and N-H stretches of the hydantoin ring, and Mass Spectrometry to confirm the molecular weight.

Experimental Protocol: Synthesis of 5-Methyl-5-heptylhydantoin

This protocol is a standard starting point for optimization.

Safety Precaution: This reaction involves potassium cyanide, which is highly toxic. It must be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide poisoning antidote kit available and be familiar with its use.

Materials:

-

2-Nonanone

-

Potassium Cyanide (KCN)

-

Ammonium Carbonate ((NH₄)₂CO₃)

-

Ethanol (95%)

-

Deionized Water

-

Concentrated Hydrochloric Acid (HCl)

-

Pressure-rated reaction vessel with a magnetic stir bar

Procedure:

-

Reaction Setup: In a pressure-rated vessel, combine 2-nonanone (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (4 equivalents).

-

Solvent Addition: Add a 1:1 mixture of ethanol and deionized water until the total concentration of 2-nonanone is approximately 0.5 M.

-

Reaction: Securely seal the vessel. Place it in an oil bath preheated to 80-90°C and stir vigorously for 24 hours.

-

Cooling: After the reaction period, remove the vessel from the oil bath and allow it to cool completely to room temperature. Caution: Do not open the vessel while it is hot.

-

Workup: Cool the reaction mixture in an ice bath. Slowly and carefully, add concentrated HCl dropwise while stirring until the pH of the solution is ~2-3. A white precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of ice-cold water to remove any inorganic salts.

-

Purification: Recrystallize the crude product from a hot ethanol/water mixture to yield pure 5-methyl-5-heptylhydantoin.

-

Drying & Characterization: Dry the purified crystals under vacuum and characterize them using NMR, IR, and MS to confirm identity and purity.

References

- Benchchem. (n.d.). Technical Support Center: Purification of Polar Hydantoin Derivatives.

- Journal of Synthetic Chemistry. (2024, April 10). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction.

- Wikipedia. (n.d.). Bucherer–Bergs reaction.

- Alfa Chemistry. (n.d.). Bucherer-Bergs Reaction.

- Štefane, B., & Požgan, F. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 3999.

- Štefane, B., & Požgan, F. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC.

- ResearchGate. (n.d.). Synthesis of hydantoin derivatives.

- Study.com. (n.d.). Synthesis of Hydantoin & Its Derivatives.

- Monteiro, J. L., Pieber, B., Corrêa, A. G., & Kappe, C. O. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Synlett, 26.

- Synthesis-Scheme.com. (n.d.). Continuous Synthesis of Hydantoins: Intensifying the Bucherer-Bergs Reaction.

- Journal of Pharmaceutical and Applied Chemistry. (2023, January 15). A Review on the Some Biological Activities of the Hydantoin Derivatives.

Sources

- 1. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Synthesis of Hydantoin & Its Derivatives | Study.com [study.com]

- 4. mdpi.com [mdpi.com]

- 5. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jsynthchem.com [jsynthchem.com]

- 7. jddtonline.info [jddtonline.info]

- 8. benchchem.com [benchchem.com]

- 9. Continuous Synthesis of Hydantoins: Intensifying the Bucherer-Bergs Reaction [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

Technical Support Center: Troubleshooting Recrystallization of 5-Heptyl-5-methylimidazolidine-2,4-dione

Case ID: REC-HYD-5H5M Molecule: 5-Heptyl-5-methylimidazolidine-2,4-dione (also known as 5-heptyl-5-methylhydantoin) Precursor: 2-Nonanone (via Bucherer-Bergs synthesis) Classification: Amphiphilic Heterocycle

Introduction: The "Grease vs. Crystal" Conflict

Welcome to the technical guide for purifying 5-Heptyl-5-methylimidazolidine-2,4-dione. If you are experiencing crystallization failures, you are likely battling the molecule's amphiphilic nature.[1]

This molecule possesses a polar hydantoin core (high melting point, H-bonding) and a lipophilic heptyl chain (flexible, "greasy," non-polar).

-

The Challenge: The heptyl chain disrupts the crystal lattice formation, lowering the melting point relative to smaller homologs.[1]

-

The Failure Mode: In standard Ethanol/Water systems, the hydrophobic tail often forces the compound to phase-separate as an oil (liquid-liquid separation) before it can crystallize (solid-liquid separation).[1]

This guide prioritizes thermodynamic control and chemical purification over simple solvent manipulation.[1]

Phase 1: Diagnostic & Decision Matrix

Before altering your solvent system, identify the specific failure mode using the logic flow below.

Figure 1: Diagnostic decision tree for identifying the root cause of crystallization failure.

Phase 2: Common Issues & Solutions

Q1: Why does my product "oil out" (form a separate liquid layer) instead of crystallizing?

The Cause: This is a thermodynamic competition between Liquid-Liquid Phase Separation (LLPS) and Crystallization .

-

Impurity Effect: Unreacted 2-nonanone (boiling point ~195°C) acts as a solvent.[1] Even 5% residual ketone can depress the melting point of your solid below the boiling point of your solvent, causing it to melt into an oil.[1]

-

Solvent Incompatibility: In Ethanol/Water mixtures, if the water content is too high, the hydrophobic heptyl tail repels the water, forcing the molecules to aggregate into oil droplets rather than an ordered lattice.[1]

The Fix (Protocol A: Hexane Trituration): Before attempting recrystallization again, you must remove the "grease" (unreacted ketone).

-

Take your crude oily solid.[1]

-

Add Hexane or Petroleum Ether (approx. 5-10 mL per gram).[1]

-

Sonicate or stir vigorously. The hydantoin is generally insoluble in hexane, while 2-nonanone is highly soluble.[1]

-

Filter the solid.[1][2][3] It should now be a powder, not a gum.[1]

Q2: I used Ethanol/Water, but it still oils out. What is the correct solvent system?

The Recommendation: For 5-alkyl-5-methylhydantoins, the "Standard" (EtOH/H2O) often fails due to the lipophilic tail.[1] Switch to a system that accommodates the alkyl chain better.

| Solvent System | Ratio (v/v) | Suitability | Notes |

| Ethanol / Water | 70:30 | Moderate | Standard, but prone to oiling if water is added too fast. |

| Isopropanol (IPA) | 100% | High | Best balance. Dissolves well hot, poor solubility cold.[1][2] Less polar than EtOH/H2O.[1] |

| Toluene | 100% | High | Excellent for removing polar impurities.[1] Requires heating to ~90°C. |

| Ethyl Acetate / Hexane | 1:3 | Low | Hydantoins are often too insoluble in this mix, leading to rapid precipitation (amorphous). |

Technical Insight: If using Ethanol/Water, ensure you are at the metastable limit .[1] Dissolve in hot Ethanol, then add warm water dropwise only until a faint turbidity persists. Do NOT flood it with water.[1]

Q3: My product is dark/tarry (Bucherer-Bergs byproducts). How do I clean it?

The "pH Swing" Protocol (Protocol C): Recrystallization cannot easily remove tarry polymeric cyanohydrin byproducts. Instead, exploit the acidity of the hydantoin (N3-H pKa ~9.1).[1]

-

Dissolution: Dissolve the crude tar in 1M NaOH (or 10% Na2CO3).[1] The hydantoin deprotonates and becomes water-soluble.[1]

-

Filtration: Filter the solution. The dark tars and unreacted 2-nonanone (neutral organics) will not dissolve or will remain as a suspension/oil.[1]

-

Optional: Wash the basic aqueous layer with Ethyl Acetate to extract the non-acidic impurities.[1]

-

-

Precipitation: Slowly acidify the filtrate with HCl to pH ~2-3. The pure hydantoin will precipitate as a white solid.[1]

-